molecular formula C13H19N3O B7474332 2-(Azocan-1-yl)pyridine-3-carboxamide

2-(Azocan-1-yl)pyridine-3-carboxamide

Cat. No.: B7474332
M. Wt: 233.31 g/mol
InChI Key: JNFOINZPLCTNEC-UHFFFAOYSA-N
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Description

2-(Azocan-1-yl)pyridine-3-carboxamide is a heterocyclic compound featuring a pyridine ring substituted at the 3-position with a carboxamide group and at the 2-position with an azocan-1-yl moiety.

Properties

IUPAC Name

2-(azocan-1-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c14-12(17)11-7-6-8-15-13(11)16-9-4-2-1-3-5-10-16/h6-8H,1-5,9-10H2,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNFOINZPLCTNEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CCC1)C2=C(C=CC=N2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues in Fungicide Development

The European patent application () lists multiple pyridine-3-carboxamide derivatives as complex II (succinate dehydrogenase) inhibitors, a critical target in fungicide development. Key structural comparisons include:

Compound ID (from ) Substituent on Pyridine-3-carboxamide Key Structural Features Implications for Activity
2-(Azocan-1-yl)pyridine-3-carboxamide Azocan-1-yl (8-membered ring) Enhanced conformational flexibility Potential for novel binding interactions
A.3.32 1,1,3-Trimethyl-indan-4-yl Difluoromethyl group; rigid indan scaffold Improved target affinity and stability
A.3.33 (R)-1,1,3-Trimethyl-indan-4-yl Stereospecific substitution Increased selectivity for enzyme isoforms
A.3.34–A.3.39 Varied alkyl/isoalkyl indan substituents Tunable lipophilicity and steric bulk Optimization of pharmacokinetic properties

Key Observations :

  • The azocan-1-yl group introduces a larger, more flexible ring compared to the indan-based substituents in A.3.32–A.3.37. This flexibility may enhance binding to less-constrained enzyme pockets but could reduce metabolic stability .
  • Stereochemical variations (e.g., A.3.33 vs. A.3.32) highlight the importance of chirality in optimizing inhibitory activity and reducing off-target effects .

Pharmacological Analogues: Dihydropyridine Derivatives

describes AZ213, a 1,4-dihydropyridine-3-carboxamide with a thioether side chain and cyano group. While the dihydropyridine core differs from the pyridine ring in this compound, both share the carboxamide moiety, which is critical for binding to calcium channels or enzymes. AZ213’s structural complexity (e.g., furyl and bromophenyl groups) suggests broader pharmacological versatility but may introduce synthetic challenges compared to simpler pyridine derivatives .

Physicochemical Property Comparison

provides safety data for 2-(2,2-dimethoxyethyl)pyridine-3-carboxamide, a structural analogue with a dimethoxyethyl substituent.

Property This compound 2-(2,2-Dimethoxyethyl)pyridine-3-carboxamide
Substituent Azocan-1-yl 2,2-Dimethoxyethyl
Polarity Moderate (amide + tertiary amine) High (ether + amide)
Predicted Solubility Lower (lipophilic azocane) Higher (polar ether groups)
Metabolic Stability Potential for N-oxidation Likely susceptible to ether cleavage

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